Dusquetide aceate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dusquetide aceate is a synthetic peptide known for its role as an innate immune defense regulator. It modulates the body’s immune response to both pathogen-associated molecular patterns and damage-associated molecular patterns by binding to the protein p62. This compound has shown significant potential in reducing inflammation and enhancing the clearance of bacterial infections .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dusquetide aceate is synthesized through solid-phase peptide synthesis, a method commonly used for the production of peptides. The synthesis involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: The amino acid is activated and coupled to the resin-bound peptide chain.
Deprotection: The protecting group on the amino acid is removed to allow the next amino acid to be added.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The final product undergoes rigorous purification processes, including high-performance liquid chromatography, to ensure high purity and quality.
Chemical Reactions Analysis
Types of Reactions
Dusquetide aceate primarily undergoes peptide bond formation and hydrolysis reactions. It does not typically participate in oxidation, reduction, or substitution reactions due to its peptide nature.
Common Reagents and Conditions
Coupling Reagents: N,N’-Diisopropylcarbodiimide (DIC), O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate (HBTU)
Deprotection Reagents: Trifluoroacetic acid (TFA)
Cleavage Reagents: TFA, water, and scavengers like triisopropylsilane (TIS)
Major Products
The major product of the synthesis is this compound itself. During hydrolysis, the peptide bonds can be broken down into smaller peptide fragments or individual amino acids .
Scientific Research Applications
Dusquetide aceate has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and peptide-based drug design.
Biology: Investigated for its role in modulating the innate immune response and its interaction with the protein p62.
Medicine: Explored for its potential in treating conditions like oral mucositis, a common side effect of chemotherapy and radiation therapy.
Industry: Utilized in the development of new therapeutic agents targeting the innate immune system.
Mechanism of Action
Dusquetide aceate exerts its effects by binding to the ZZ domain of the protein p62. This binding modulates the p62-RIP1 complex, leading to increased phosphorylation of p38 and enhanced expression of CEBP/B. These molecular events result in the modulation of the innate immune response, reducing inflammation and promoting the clearance of bacterial infections. Notably, this compound does not activate autophagy .
Comparison with Similar Compounds
Similar Compounds
SGX942: Another innate defense regulator with similar properties to dusquetide aceate.
Uniqueness
This compound is unique due to its specific interaction with the ZZ domain of p62, which distinguishes it from other innate defense regulators. Its ability to modulate the immune response without activating autophagy sets it apart from other compounds targeting the innate immune system .
Properties
Molecular Formula |
C27H51N9O7 |
---|---|
Molecular Weight |
613.8 g/mol |
IUPAC Name |
acetic acid;(2S)-1-[(2S)-2-[[(2R,3S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]-N-[(2S)-1-amino-1-oxopropan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C25H47N9O5.C2H4O2/c1-6-14(4)19(33-21(36)16(26)9-7-11-30-25(28)29)23(38)32-18(13(2)3)24(39)34-12-8-10-17(34)22(37)31-15(5)20(27)35;1-2(3)4/h13-19H,6-12,26H2,1-5H3,(H2,27,35)(H,31,37)(H,32,38)(H,33,36)(H4,28,29,30);1H3,(H,3,4)/t14-,15-,16-,17-,18-,19+;/m0./s1 |
InChI Key |
MHCOZKVWHCZMCC-SBSJNQFDSA-N |
Isomeric SMILES |
CC[C@H](C)[C@H](C(=O)N[C@@H](C(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C)C(=O)N)NC(=O)[C@H](CCCN=C(N)N)N.CC(=O)O |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)C)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CCCN=C(N)N)N.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.